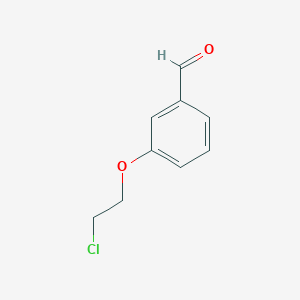
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyridine and β-ketoesters can be used to form the naphthyridine core through condensation reactions. The reaction conditions often involve the use of catalysts, such as acids or bases, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various naphthyridine derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
科学研究应用
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
1,6-Naphthyridine: Another member of the naphthyridine family with similar structural features but different chemical properties.
1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
1,8-Naphthyridine: Exhibits unique reactivity and applications in various fields.
Uniqueness
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate is unique due to its specific ring structure and the presence of the carboxylic acid methyl ester group. This combination imparts distinct chemical properties, making it valuable for specific applications that other naphthyridine derivatives may not fulfill.
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-6-12-5-7-4-11-3-2-8(7)9/h5-6,11H,2-4H2,1H3 |
InChI 键 |
WIGXEIWEEOYPPZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2CCNCC2=CN=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[bis[(methoxycarbonylamino)methyl]phosphorylmethyl]carbamate](/img/structure/B8693838.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-amino-](/img/structure/B8693846.png)
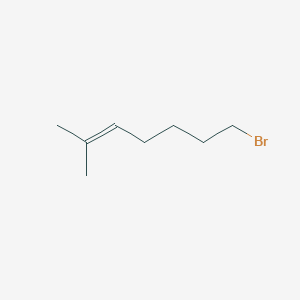

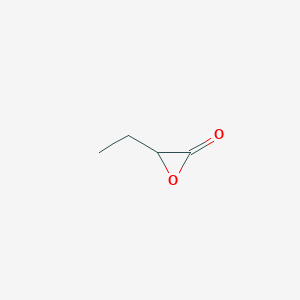

![1-[tert-Butyl(dimethyl)silyl]-3-methylpyrrolidin-2-one](/img/structure/B8693892.png)
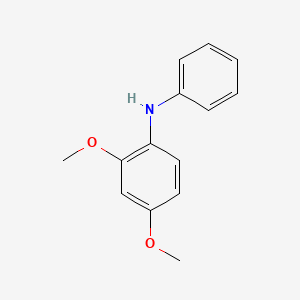

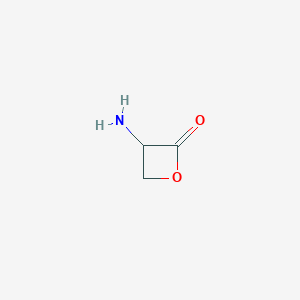
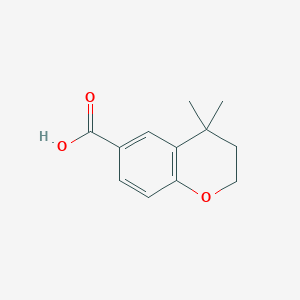
![Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B8693933.png)
